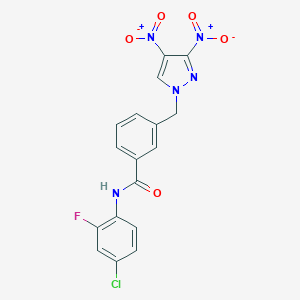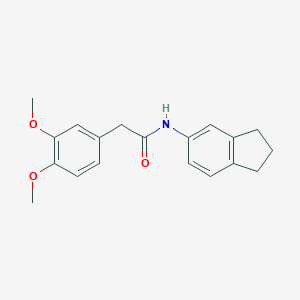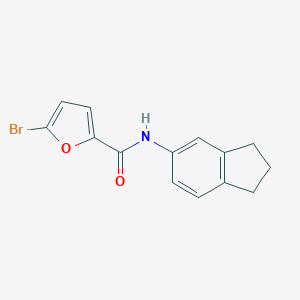
3-({3,4-bisnitro-1H-pyrazol-1-yl}methyl)-N-(4-chloro-2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({3,4-bisnitro-1H-pyrazol-1-yl}methyl)-N-(4-chloro-2-fluorophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzamide core substituted with chloro, fluoro, and dinitropyrazolyl groups
Preparation Methods
The synthesis of 3-({3,4-bisnitro-1H-pyrazol-1-yl}methyl)-N-(4-chloro-2-fluorophenyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chloro-2-fluoroaniline with benzoyl chloride under appropriate conditions.
Introduction of the Dinitropyrazolyl Group: The next step involves the nitration of pyrazole to introduce nitro groups at the 3 and 4 positions. This is followed by the alkylation of the nitrated pyrazole with a suitable alkylating agent to form the dinitropyrazolyl moiety.
Coupling Reaction: The final step involves the coupling of the dinitropyrazolyl moiety with the benzamide core through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-({3,4-bisnitro-1H-pyrazol-1-yl}methyl)-N-(4-chloro-2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-({3,4-bisnitro-1H-pyrazol-1-yl}methyl)-N-(4-chloro-2-fluorophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({3,4-bisnitro-1H-pyrazol-1-yl}methyl)-N-(4-chloro-2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of nitro groups suggests potential interactions with enzymes or receptors that recognize nitro-containing compounds. The chloro and fluoro substituents may also influence the compound’s binding affinity and specificity for its targets. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-({3,4-bisnitro-1H-pyrazol-1-yl}methyl)-N-(4-chloro-2-fluorophenyl)benzamide can be compared with other similar compounds, such as:
N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide: This compound shares the chloro and fluoro substituents but has a different core structure.
N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide: This compound has a similar chloro substituent but differs in the presence of a cyano group and a cyclopropane ring.
N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide: This compound also contains chloro and fluoro substituents but has a thiophene ring instead of a benzamide core.
Properties
Molecular Formula |
C17H11ClFN5O5 |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H11ClFN5O5/c18-12-4-5-14(13(19)7-12)20-17(25)11-3-1-2-10(6-11)8-22-9-15(23(26)27)16(21-22)24(28)29/h1-7,9H,8H2,(H,20,25) |
InChI Key |
UUBJDOHBRLMUKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)F |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)CN3C=C(C(=N3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE](/img/structure/B214134.png)

![2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate](/img/structure/B214137.png)
![2-Chlorophenyl 3-[(2-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214139.png)
![3-[(2-chlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B214140.png)
![4-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}benzyl 2,2,2-trifluoroethyl ether](/img/structure/B214142.png)
![2-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B214143.png)
![1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane](/img/structure/B214144.png)

![1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine](/img/structure/B214149.png)
![4-[(2-chlorophenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B214150.png)
![2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214153.png)
![1-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B214154.png)
![4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B214156.png)
